molecular formula C16H23ClN2O2 B12357671 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride CAS No. 2749504-15-0

3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride

Cat. No.: B12357671
CAS No.: 2749504-15-0
M. Wt: 310.82 g/mol
InChI Key: DLUXGDNEKOMIDY-UHFFFAOYSA-N
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Description

3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride involves several steps. One common method involves the reaction of 3-(2-bromoethyl)-1H-indole with diethylamine in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to form the acetate derivative. Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted indole derivatives with potential biological activities .

Scientific Research Applications

3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety of the compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive effects . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride lies in its indole structure, which imparts distinct biological activities and potential therapeutic applications compared to coumarin derivatives .

Properties

CAS No.

2749504-15-0

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19;/h6-8,11,17H,4-5,9-10H2,1-3H3;1H

InChI Key

DLUXGDNEKOMIDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl

Origin of Product

United States

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